PF-543 Hydrochloride: A Technical Guide to its Mechanism of Action
PF-543 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-543 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1] This technical guide provides a comprehensive overview of the mechanism of action of PF-543, detailing its interaction with SPHK1, its impact on cellular signaling, and its preclinical therapeutic potential. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic utility of targeting the SPHK1 pathway.
Introduction: The Sphingolipid Rheostat and the Role of SPHK1
Sphingosine kinase 1 (SPHK1) is a key enzyme that catalyzes the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[2][3] This enzymatic reaction is a fulcrum in the "sphingolipid rheostat," a balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P.[2] Elevated SPHK1 activity and the consequent overproduction of S1P are implicated in numerous pathologies, including cancer, inflammation, and fibrosis.[2][3] S1P exerts its biological effects primarily through a family of five G protein-coupled receptors (S1P₁₋₅), which, upon activation, initiate downstream signaling cascades promoting cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis.[1][2] The central role of the SPHK1/S1P axis in disease has established SPHK1 as a compelling therapeutic target.[2] PF-543, developed by Pfizer, is a highly potent and selective inhibitor of SPHK1, making it an invaluable tool for studying the biological functions of this enzyme and a promising candidate for therapeutic development.[2][3]
Mechanism of Action of PF-543
PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[4][5] It binds to the sphingosine-binding pocket of the enzyme, preventing the phosphorylation of the natural substrate.[5][6] This inhibition leads to a significant decrease in intracellular and extracellular levels of S1P and a corresponding increase in sphingosine levels, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state.[4][5][7]
Biochemical and Cellular Potency
PF-543 is characterized by its high potency and selectivity for SPHK1 over its isoform, SPHK2.[2][4] This selectivity is crucial for minimizing off-target effects and for specifically interrogating the functions of SPHK1.
Table 1: In Vitro and Cellular Potency of PF-543
| Parameter | Value | System/Cell Line | Reference |
| IC₅₀ (SPHK1) | 2.0 nM | Cell-free assay | [4][8][9] |
| Kᵢ (SPHK1) | 3.6 nM | Cell-free assay | [4][8] |
| KᏧ | 5 nM | Recombinant Human SPHK1 | [8][10] |
| IC₅₀ (S1P formation) | 26.7 nM | Human whole blood | [4][9][10] |
| EC₅₀ (intracellular S1P depletion) | 8.4 nM | 1483 cells | [4][7][9] |
| IC₅₀ (C₁₇-S1P formation) | 1.0 nM | 1483 cells | [4][7] |
| Selectivity | >100-fold vs. SPHK2 | Recombinant Human SPHK1/2 | [4][8] |
Signaling Pathway Modulation
By inhibiting SPHK1, PF-543 directly reduces the production of S1P. This leads to a cascade of downstream effects, including the inhibition of S1P receptor-mediated signaling, which is crucial for cell survival and proliferation. The accumulation of sphingosine can also contribute to pro-apoptotic signals.
PF-543 inhibits SPHK1, blocking S1P production and downstream signaling.
Preclinical Applications and Therapeutic Potential
Preclinical studies have demonstrated the therapeutic potential of PF-543 in a variety of disease models.
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Cancer: PF-543 has been shown to inhibit the growth and metastasis of various cancer cell types, including colorectal, ovarian, and breast cancer.[2] In vivo, it suppresses the growth of HCT-116 tumor xenografts in mice.[2] The proposed mechanisms include the induction of apoptosis, necrosis, and autophagy.[2][4][8]
-
Fibrosis: The anti-fibrotic effects of PF-543 have been observed in several in vivo models.[2]
-
Inflammation: PF-543 exhibits anti-inflammatory properties in various disease models.[2] It has been shown to reduce inflammation in a transgenic mouse model of sickle cell disease.[9]
-
Pulmonary Hypertension: In a mouse model of hypoxia-induced pulmonary hypertension, PF-543 reduced right ventricular hypertrophy, suggesting a protective role against cardiomyocyte apoptosis.[4][11]
Table 2: In Vivo Efficacy and Pharmacokinetics of PF-543
| Parameter | Value | Model | Reference |
| Tumor Growth Inhibition | Suppression of HCT-116 xenografts | Mice | [2] |
| Anti-inflammatory Effect | Reduced sickling, hemolysis, and inflammation | Transgenic sickle cell disease mice | [9] |
| Cardioprotective Effect | Reduced right ventricular hypertrophy | Hypoxic mice | [4][11] |
| T₁/₂ (Blood) | 1.2 h | Mice (10 and 30 mg/kg, i.p.) | [4][12] |
Experimental Protocols
SPHK1 Enzyme Activity Assay (Mobility-Shift Assay)
This protocol is based on a microfluidic capillary electrophoresis mobility-shift system to separate and quantify a fluorescently labeled substrate and its phosphorylated product.[8]
Materials:
-
Recombinant human SPHK1-His₆
-
FITC-sphingosine (substrate)
-
ATP
-
PF-543 hydrochloride
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT
-
Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES
-
384-well plates
-
Caliper LabChip 3000 instrument
Procedure:
-
Prepare serial dilutions of PF-543 in DMSO.
-
In a 384-well plate, add 3 nM SPHK1-His₆.
-
Add PF-543 or vehicle control (final DMSO concentration of 2%).
-
Initiate the reaction by adding a mixture of 1 µM FITC-sphingosine and 20 µM ATP.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding the Quench Solution.
-
Analyze the samples using the Caliper LabChip 3000 instrument to separate and quantify FITC-sphingosine and FITC-S1P.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
